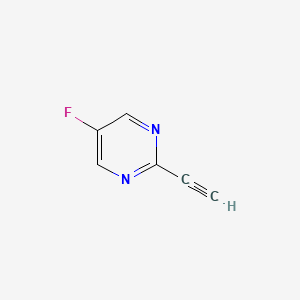

2-Ethynyl-5-fluoropyrimidine

Beschreibung

Contextualization within Fluoropyrimidine Chemistry

Fluoropyrimidines are a class of compounds where a pyrimidine (B1678525) ring is substituted with one or more fluorine atoms. The introduction of fluorine into the pyrimidine scaffold profoundly alters the molecule's electronic properties and biological activity. ontosight.ai The most well-known member of this class, 5-fluorouracil (B62378) (5-FU), has been a cornerstone of cancer chemotherapy for decades. researchgate.netresearchoutreach.org The fluorine atom at the 5-position is critical; it mimics hydrogen sterically but its high electronegativity blocks enzymatic pathways essential for DNA synthesis, such as the one involving thymidylate synthase (TYMS). researchgate.netnih.gov

The mechanism of action for many fluoropyrimidines involves their metabolic conversion into active nucleotides that interfere with nucleic acid synthesis and function. ontosight.ainih.gov For instance, 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits TYMS, and fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting its function. researchgate.netnih.gov The presence of the 5-fluoro substituent is thus a well-established strategy for creating potent antimetabolites. ontosight.ai 2-Ethynyl-5-fluoropyrimidine builds upon this established chemical foundation, combining the proven biological significance of the 5-fluoropyrimidine (B1206419) core with the versatile reactivity of an ethynyl (B1212043) group.

Significance of Ethynyl Moieties in Heterocyclic Compound Design

The ethynyl (acetylene) group has become recognized as a privileged structural element in medicinal chemistry and the design of heterocyclic compounds. acs.orgnih.gov Its utility stems from a unique combination of physicochemical properties. The carbon-carbon triple bond is linear and rigid, allowing it to act as a non-flexible spacer or linker to precisely orient different parts of a molecule. sci-hub.seresearchgate.net This rigidity is valuable in drug design for optimizing interactions with biological targets.

Furthermore, the terminal ethynyl group is a versatile functional handle for a variety of chemical transformations. It is a key participant in "click chemistry" and powerful cross-coupling reactions like the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds. sci-hub.sechemrxiv.org This reactivity allows for the straightforward synthesis of more complex molecular architectures. The ethynyl group can also serve as a bioisostere, mimicking other chemical groups such as phenyl, cyano, or iodo moieties, which can help in modulating the pharmacokinetic profile of a compound. sci-hub.seresearchgate.net In the context of this compound, the ethynyl group provides a reactive site for creating novel derivatives or for use as a probe in chemical biology to identify molecular targets. acs.orgnih.gov Research has also shown that incorporating ethynyl groups into ligands, such as 2-ethynylpyrimidine, can be used to tune the optical properties of metal compounds. mdpi.comsemanticscholar.org

Overview of Pyrimidine Derivatives in Medicinal Chemistry and Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in nature as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. gsconlinepress.comtandfonline.com This natural precedent has made pyrimidine and its derivatives a major focus of research in medicinal chemistry, leading to the development of a vast number of therapeutic agents. nih.gov The versatility of the pyrimidine scaffold allows it to interact with a wide array of biological targets, including enzymes and genetic material. gsconlinepress.comnih.gov

Pyrimidine derivatives have demonstrated a broad spectrum of biological activities and are found in drugs used to treat a wide range of conditions. tandfonline.commdpi.com These include applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. tandfonline.comnih.gov The ability to easily synthesize and modify the pyrimidine ring has allowed chemists to create extensive libraries of compounds for screening against various diseases. gsconlinepress.commdpi.com The ongoing discovery of new biological targets continues to expand the therapeutic potential of pyrimidine-based drugs, making it an "elite" and enduringly important structure in drug discovery programs. nih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFTZHFGYONNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858641 | |

| Record name | 2-Ethynyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204333-35-6 | |

| Record name | 2-Ethynyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 2 Ethynyl 5 Fluoropyrimidine

Click Chemistry Applications for Molecular Functionalization

The terminal alkyne functionality of 2-ethynyl-5-fluoropyrimidine makes it an ideal substrate for "click" chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility. These reactions provide a straightforward avenue for the molecular functionalization of the fluoropyrimidine core, enabling its conjugation to a wide array of molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). This reaction is widely employed to link different molecular fragments under mild conditions. While direct examples of CuAAC with monomeric this compound are not extensively detailed in the reviewed literature, the principle is well-established and can be illustrated by the modification of macromolecules containing this motif.

A notable application of this chemistry is in the functionalization of fluoropyrimidine-based polymers. For instance, a second-generation nanoscale fluoropyrimidine polymer, CF10, has been modified to incorporate a terminal alkyne. This was achieved by replacing a terminal PEG₅ group with a modified version containing an alkyne. researchgate.net This alkyne-terminated polymer was then subjected to a CuAAC reaction with an azide-functionalized fluorescent dye (Cy5.5-azide) to yield a fluorescently labeled polymer conjugate, FL_CF10. researchgate.net This reaction demonstrates the utility of the ethynyl (B1212043) group on a fluoropyrimidine-containing structure for efficient conjugation via click chemistry.

Table 1: Example of a CuAAC Reaction with an Alkyne-Modified Fluoropyrimidine Polymer

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

|---|

This strategy highlights how the ethynyl group can serve as a handle for the specific attachment of probes and other functionalities to more complex fluoropyrimidine-containing structures.

Bioconjugation and Molecular Labeling Strategies

The biocompatibility and high specificity of the CuAAC reaction make it an excellent tool for bioconjugation and molecular labeling. The ethynyl group on a molecule like this compound can be used to attach it to biomolecules such as proteins, nucleic acids, or lipids that have been functionalized with an azide group. This allows for the targeted delivery of the fluoropyrimidine moiety or for the labeling of biological systems for imaging and diagnostic purposes.

The synthesis of the fluorescent CF10 conjugate (FL_CF10) serves as a prime example of a molecular labeling strategy. researchgate.net By attaching a near-infrared fluorescent dye to the fluoropyrimidine polymer, researchers were able to track the biodistribution of the polymer in vivo and confirm its localization to tumor tissues. researchgate.net This approach is invaluable for understanding the pharmacokinetics and tumor-targeting capabilities of such polymer-drug conjugates.

While specific examples of this compound being directly used for labeling biomolecules were not found in the provided search results, the principle remains the same. The ethynyl group provides a bioorthogonal handle that can be selectively reacted with an azide-modified biomolecule in a complex biological environment without interfering with native functional groups.

Ligand Design and Coordination Chemistry with Transition Metals

The ethynyl group of this compound, with its π-system, has the potential to act as a ligand for transition metals, forming stable organometallic complexes. The coordination of such ligands to metal centers like platinum(II) and gold(I) can lead to novel compounds with interesting electronic and photophysical properties, and potential applications in catalysis and medicine.

Incorporation into Platinum(II) and Gold(I) Complexes

Platinum(II) and gold(I) complexes are of significant interest due to their applications in cancer therapy and catalysis. The formation of complexes with acetylide ligands is a well-established area of organometallic chemistry. nih.govnih.gov The ethynyl group of this compound could coordinate to a metal center, and the electronic properties of the resulting complex would be influenced by the electron-withdrawing nature of the fluoropyrimidine ring.

However, a direct search of the literature did not yield specific examples of platinum(II) or gold(I) complexes synthesized with this compound as a ligand. The synthesis of such complexes would likely involve the reaction of a suitable platinum(II) or gold(I) precursor with deprotonated this compound.

Tuning of Optical Properties through Ligand Modification

The optical properties of transition metal complexes, such as their absorption and emission wavelengths, are highly dependent on the nature of their ligands. Modification of the ligands provides a powerful tool for tuning these properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as luminescent probes.

The incorporation of a ligand like this compound into a metal complex could influence its photophysical properties. The extent of π-conjugation and the electron-donating or -withdrawing nature of the substituents on the ligand play a crucial role in determining the energy levels of the molecular orbitals involved in electronic transitions. While general principles suggest that the fluoropyrimidine moiety would affect the optical properties of a metal complex, specific studies on complexes of this compound are needed to detail these effects.

Formation of Polymeric Fluoropyrimidine Structures and Conjugates

Fluoropyrimidines, most notably 5-fluorouracil (B62378) (5-FU), are a class of anticancer drugs. The incorporation of these moieties into polymeric structures can improve their pharmacological properties, such as solubility, stability, and tumor targeting. nih.gov The ethynyl group of this compound can be utilized either in the polymerization process itself or as a point of attachment for post-polymerization modification to create functional polymer-drug conjugates.

Research into fluoropyrimidine polymers has led to the development of compounds like CF10, a second-generation nanoscale fluoropyrimidine polymer. researchgate.netnih.gov While the exact monomers used in the synthesis of the F10 and CF10 backbone are not detailed as this compound in the provided results, the post-polymerization modification of a CF10 derivative to introduce a terminal alkyne demonstrates a key strategy for creating functional polymeric fluoropyrimidine conjugates. researchgate.net

This alkyne-functionalized polymer (XF10A) serves as a platform for attaching various molecules through click chemistry, as exemplified by the synthesis of the fluorescent conjugate FL_CF10. researchgate.net This approach allows for the creation of multifunctional polymer-drug conjugates where, in addition to the therapeutic fluoropyrimidine units, imaging agents, targeting ligands, or other functionalities can be precisely attached.

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation | Chemical Class |

|---|---|---|

| This compound | - | Fluorinated Pyrimidine (B1678525) |

| 5-Fluorouracil | 5-FU | Fluoropyrimidine |

| CF10 | - | Fluoropyrimidine Polymer |

| Alkyne-terminated CF10 | XF10A | Functionalized Polymer |

| Fluorescently Labeled CF10 | FL_CF10 | Polymer-Dye Conjugate |

| Platinum(II) | Pt(II) | Transition Metal |

| Gold(I) | Au(I) | Transition Metal |

Computational and Theoretical Studies of 2 Ethynyl 5 Fluoropyrimidine Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties and reactivity of 2-ethynyl-5-fluoropyrimidine analogs. These methods allow for the detailed examination of molecular orbitals, charge distributions, and the energetic landscape of chemical reactions.

By calculating parameters such as bond orders and atomic charges, researchers can predict the most likely sites for nucleophilic or electrophilic attack, offering a theoretical basis for observed chemical reactivity. For instance, studies on substituted pyrimidines and related nitrogen-containing heterocycles have successfully used DFT methods to elucidate their three-dimensional and electronic structures. nih.govresearchgate.net Analysis of the charge distribution within the pyrimidine (B1678525) ring can reveal how different substituents influence the reactivity at various positions. researchgate.net

Quantum chemical calculations can also determine the relative energies of different isomers or reaction intermediates, such as σ-complexes in nucleophilic substitution reactions. researchgate.net This information is crucial for understanding reaction mechanisms and predicting the regioselectivity of chemical transformations.

Table 1: Example of Calculated Parameters from Quantum Chemical Studies on Heterocyclic Analogs

| Parameter | Description | Application in Reactivity Analysis |

|---|---|---|

| Atomic Charges | Distribution of electron density on each atom in the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |

| Bond Orders | Indicates the number of chemical bonds between two atoms. | Helps understand the stability and electronic character of the pyrimidine ring. |

| Relative Energies of Intermediates | The calculated stability of transient species formed during a reaction. | Predicts the most favorable reaction pathway and the major products. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap and location of these orbitals are key indicators of chemical reactivity and electronic transitions. |

This table is illustrative and based on methodologies described in the cited literature for pyrimidine-related compounds.

Molecular Docking and Dynamics Simulations for Target Interactions

To explore the potential of this compound analogs as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are widely employed. These computational techniques predict how a molecule (ligand) binds to a specific biological target, typically a protein or enzyme, and assess the stability of the resulting complex.

Molecular Docking Molecular docking involves placing a ligand into the binding site of a receptor in various conformations and orientations to find the best fit. The output is typically a binding score, which estimates the binding affinity (e.g., in kcal/mol), and a predicted binding pose. nih.govmdpi.com This allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. plos.org Numerous studies on pyrimidine derivatives have used docking to identify their binding modes with targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cancer progression. nih.govplos.orgnih.goveurekaselect.com

Molecular Dynamics (MD) Simulations Following docking, MD simulations are often performed to validate the predicted binding pose and evaluate the dynamic stability of the complex over time. nih.govmdpi.com By simulating the movements of atoms in the system over a period (e.g., 100 nanoseconds), MD can reveal how the ligand and protein adjust to each other and confirm that the key interactions observed in docking are maintained. nih.govplos.org These simulations provide a more accurate and dynamic picture of the binding event, accounting for the flexibility of both the ligand and the target protein. plos.org

Table 2: Illustrative Molecular Docking and Simulation Data for Pyrimidine Analogs Against Kinase Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidines | EGFR | -23.94 | MET793, LYS745 | Stable over 100 ns |

| Pyrimidine-5-carbonitriles | VEGFR-2 | Not specified | CYS919, GLU917 | Stable complex confirmed |

Data compiled from findings on various pyrimidine derivatives reported in the literature. nih.govnih.govnih.gov

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are also instrumental in predicting the spectroscopic properties (e.g., NMR, IR) and analyzing the conformational landscape of flexible molecules. For analogs of this compound, understanding the preferred three-dimensional shapes (conformations) is essential, as the conformation often dictates biological activity.

Conformational Analysis The process begins with a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). nih.govresearchgate.net This scan identifies the various low-energy conformers. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution, which indicates the probability of finding the molecule in each stable shape. nih.gov Studies on related heterocyclic compounds have shown that the conformational landscape can change significantly when moving from the gas phase to a solvent, highlighting the importance of including solvent effects in the calculations. nih.gov

Spectroscopic Properties Once the stable conformers are identified, their spectroscopic properties can be calculated. For example, theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra and the vibrational frequencies in Infrared (IR) and Raman spectra. nih.govnih.gov Comparing these predicted spectra with experimental data serves as a powerful method for structural verification and detailed characterization of the synthesized compounds.

Table 3: Example of Conformational Analysis Output for a Flexible Molecule

| Conformer ID | Relative Free Energy (kcal/mol) | Boltzmann Population (%) in Gas Phase | Boltzmann Population (%) in Water |

|---|---|---|---|

| Conformer 1 | 0.00 | 62.15 | 65.91 |

| Conformer 2 | 0.55 | 25.30 | 20.56 |

| Conformer 3 | 1.20 | 8.50 | 7.59 |

This table is a representative example based on the methodology described for 2-nitroimidazole (B3424786) derivatives, illustrating how computational analysis predicts the distribution of conformers in different environments. nih.gov

In Silico Screening and Rational Drug Design Applications

The ultimate goal of many computational studies is the rational design of new molecules with desired properties. In silico techniques play a crucial role in this process by enabling the rapid screening of virtual compound libraries and guiding the structural modification of lead compounds to improve their efficacy and pharmacokinetic profiles.

Rational Design Rational drug design involves modifying a known molecule to enhance its therapeutic properties or reduce its side effects. For example, the anticancer drug capecitabine (B1668275), a fluoropyrimidine, was redesigned to create pencitabine, a hybrid molecule aimed at preventing metabolic conversion to the toxic 5-fluorouracil (B62378). nih.gov This design process is heavily reliant on a deep, computationally-informed understanding of structure-activity relationships.

Virtual Screening Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than high-throughput screening of physical compounds. For pyrimidine analogs, virtual screening can be used to identify novel scaffolds that could act as inhibitors for specific targets, such as protein kinases. eurekaselect.comnih.gov

ADMET Prediction A critical aspect of drug design is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational models can predict these properties, helping to prioritize candidates that are more likely to be successful in clinical trials and filter out those with predicted liabilities, such as toxicity or poor bioavailability. plos.org

Table 4: Applications of In Silico Methods in the Design of Pyrimidine Analogs

| Application | Method | Objective | Example Outcome |

|---|---|---|---|

| Lead Optimization | Structure-Activity Relationship (SAR) Studies | To modify a lead compound to improve binding affinity and selectivity. | Design of pyrimidine derivatives with enhanced inhibitory activity against EGFR. eurekaselect.com |

| Novel Scaffold Discovery | Virtual High-Throughput Screening (vHTS) | To identify new chemical starting points for a drug discovery program. | Identification of pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors. nih.gov |

| Toxicity Mitigation | Rational Molecular Modification | To alter a molecule's structure to block unwanted metabolic pathways. | Redesign of capecitabine to prevent its conversion to 5-fluorouracil. nih.gov |

| Pharmacokinetic Profiling | ADMET Prediction Models | To assess the drug-likeness of new compounds early in the design phase. | Computational ADMET studies indicating high drug-likeness and safety for thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov |

Biological and Medicinal Chemistry Applications of 2 Ethynyl 5 Fluoropyrimidine Derivatives

Anticancer Activity and Therapeutic Potential

Derivatives of 2-ethynyl-5-fluoropyrimidine, particularly its nucleoside analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), have been investigated for their direct therapeutic effects against cancer, moving beyond their use as simple laboratory markers for cell division.

Glioblastoma, the most aggressive form of primary brain tumor, presents a significant therapeutic challenge. Research has shown that 5-ethynyl-2'-deoxyuridine (EdU), a key derivative of the this compound family, exhibits notable anti-cancer activity against this malignancy. nih.gov Studies have demonstrated that EdU can suppress the in vitro population expansion of human glioblastoma cells. Furthermore, in in-vivo models using mice with subcutaneous human glioblastoma multiforme xenografts, administration of EdU as a monotherapy led to a significant reduction in tumor volume and an increase in survival time. nih.gov Unlike some other thymidine (B127349) analogs, EdU's mechanism involves causing DNA damage, which contributes to the death of a substantial portion of the treated cancer cells. nih.gov The fact that EdU can cross the blood-brain barrier further supports its potential as a therapeutic agent for malignant brain tumors. nih.gov

While fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), are a cornerstone in the treatment of pancreatic ductal adenocarcinoma (PDAC), specific research into the direct therapeutic efficacy of this compound or its immediate derivatives against PDAC is less established. nih.govnews-medical.net The focus in pancreatic cancer research has often been on using novel compounds to sensitize tumors to existing chemotherapies or immunotherapies. nih.govwashu.edunewswise.com

Table 1: In Vivo Efficacy of EdU Monotherapy on Human Glioblastoma Xenografts

| Treatment Group | Outcome Metric | Result |

|---|---|---|

| EdU-treated | Tumor Volume | Significantly reduced compared to control |

| EdU-treated | Survival | Significantly increased compared to control |

Data derived from studies on mice bearing subcutaneous human glioblastoma multiforme tumors. nih.gov

A significant hurdle in cancer treatment is the development of drug resistance. The pyrimidine (B1678525) scaffold is central to the design of new agents aimed at overcoming these resistance mechanisms. For instance, novel 2,4-di(arylamino)pyrimidine derivatives have been developed as fourth-generation inhibitors to combat resistance in non-small cell lung cancer (NSCLC) associated with EGFR mutations. mdpi.com While research has not specifically focused on this compound for this purpose, the broader class of pyrimidine analogs is actively being explored. Studies on 2-thiouracil-5-sulfonamide derivatives, for example, have identified compounds that show promising anticancer activity by inhibiting cyclin-dependent kinase-2 (CDK2), a potential molecular target for 5-FU, suggesting a pathway to address resistance. mdpi.com The strategy of combining novel agents with standard treatments to re-sensitize resistant tumors is a key area of investigation for many cancers, including pancreatic cancer. nih.govwashu.edu

Antiviral Properties and Applications

The structural features of this compound derivatives make them promising candidates for antiviral drug development. The introduction of fluorine atoms and ethynyl (B1212043) groups into nucleoside analogs has been shown to enhance biological activity and metabolic stability. mdpi.com

Research into related compounds has demonstrated significant antiviral effects. For example, a study on 5-arylethynyl-2'-deoxyuridine derivatives found that several compounds, including 5-(1-perylenylethynyl)-2'-deoxyuridine and 5-(3-perylenylethynyl)-2'-deoxyuridine, were effective at inhibiting the replication of herpes simplex virus type 1 (HSV-1), including drug-resistant strains, in Vero cells. nih.gov Another review highlighted that the 5-ethynyl nucleoside ETCAR shows broad-spectrum virus-inhibitory effects against several RNA and DNA viruses. nih.gov Similarly, various 2-thiopyrimidine derivatives have shown promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg These findings collectively suggest that the this compound core structure is a viable scaffold for the development of new antiviral agents.

Antifungal and Antibacterial Activity

Derivatives built upon the pyrimidine framework have shown considerable activity against both fungal and bacterial pathogens.

In the realm of antifungal research, pyrimidine analogs have a history of use. Carmofur, a derivative of 5-fluorouracil, has demonstrated better in vitro antifungal activity and a higher selectivity index than the established drug flucytosine against various dematiaceous fungi that cause chromoblastomycosis and pheohyphomycosis. nih.govnih.gov Other research has focused on synthesizing novel pyrimidine derivatives, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidines, which have exhibited significant antifungal activity against multiple strains of Botrytis cinerea, a plant-pathogenic fungus. frontiersin.org

Regarding antibacterial applications, a recent study detailed the design and synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives that incorporate a pyrimidine ring. Several of these compounds exhibited potent antibacterial activity against a panel of gram-positive bacteria, including drug-resistant strains, with one compound showing an eight-fold stronger inhibitory effect than the antibiotic linezolid. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against gram-positive bacteria ranged from 0.25 to 32 µg/mL. nih.gov

Table 2: Antibacterial Activity of Pyrimidine-Containing Oxazolidinone Derivatives

| Bacterial Strain | Compound | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | 7j | 0.5 |

| Staphylococcus aureus (MRSA) | 7j | 1 |

| Staphylococcus epidermidis | 7j | 0.25 |

| Enterococcus faecalis | 7j | 0.5 |

MIC (Minimum Inhibitory Concentration) values for a selected potent derivative (7j) against various Gram-positive bacteria. nih.gov

Immunomodulatory Effects and Receptor Interactions

The ability to modulate the immune system is a critical aspect of modern therapeutics, from treating autoimmune diseases to enhancing cancer immunotherapy. While direct research on the immunomodulatory effects of this compound is limited, studies on related pyrimidine analogues provide insight into their potential in this area. Hypomethylating agents, which are pyrimidine nucleoside analogues, are known to enhance the expression of cancer-specific antigens and MHC molecules, making cancer cells more susceptible to being killed by cytotoxic T-lymphocytes. nih.gov This suggests a mechanism by which such compounds can alter the tumor microenvironment to favor an anti-cancer immune response.

Furthermore, other classes of drugs containing fluorine and heterocyclic rings, such as fluoroquinolones, have well-documented immunomodulatory activities, generally decreasing the synthesis of pro-inflammatory cytokines. nih.gov Pyrrole derivatives have also been shown to modulate cytokine pathways, suppressing pro-inflammatory TNF-α and IL-6 while elevating the anti-inflammatory TGF-β1. mdpi.com Although no specific receptor interactions have been identified for this compound itself, the diverse biological activities of its broader chemical family suggest that its derivatives could interact with various biological targets to elicit immunomodulatory effects.

Utility in Cell Proliferation Assays (Analogy to 5-Ethynyl-2'-deoxyuridine)

One of the most widespread and impactful applications of a this compound derivative is in the field of cell biology, specifically in assays measuring cell proliferation. The nucleoside analog 5-ethynyl-2'-deoxyuridine (EdU) is used as a modern alternative to the traditional bromodeoxyuridine (BrdU) assay.

The principle of the EdU assay is based on its structural similarity to thymidine. During the S-phase of the cell cycle, actively dividing cells incorporate EdU into their newly synthesized DNA. The key advantage of EdU lies in its detection method. The terminal ethynyl group on the molecule allows for a highly specific and efficient copper-catalyzed "click chemistry" reaction with a fluorescently labeled azide (B81097). This reaction forms a stable covalent bond, tagging the nascent DNA with a fluorescent marker.

Unlike the BrdU method, which requires harsh DNA denaturation using acid or heat to allow antibody access, the EdU detection method is mild. This preserves the structural integrity of the cell and its components, allowing for more reliable and reproducible results. This gentle process also makes it highly compatible with multiplexing, enabling researchers to simultaneously stain for other cellular markers, such as proteins (e.g., phospho-histone H3, Ki-67) or DNA content, for detailed, multi-parameter analysis via flow cytometry or fluorescence microscopy.

Table 3: Comparison of Cell Proliferation Assay Methods

| Feature | EdU Assay | BrdU Assay |

|---|---|---|

| Molecule | 5-ethynyl-2'-deoxyuridine | 5-bromo-2'-deoxyuridine |

| Incorporation | During DNA synthesis (S-phase) | During DNA synthesis (S-phase) |

| Detection | Copper-catalyzed click chemistry with fluorescent azide | Immunohistochemistry with anti-BrdU antibody |

| DNA Denaturation | Not required | Required (e.g., HCl, heat) |

| Protocol Time | Shorter | Longer |

| Multiplexing | Highly compatible, preserves epitopes | Can damage epitopes, less compatible |

Mechanistic Investigations of Biological Action

Interaction with Key Enzymes and Biological Targets

The primary molecular interactions involve the potent and specific inhibition of enzymes crucial for nucleotide metabolism. This targeted inhibition disrupts the synthesis of essential precursors for DNA replication and repair.

Direct and Indirect Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, Dihydropyrimidine (B8664642) Dehydrogenase)

Fluoropyrimidines, a class of compounds that includes 2-ethynyl-5-fluoropyrimidine, are known for their ability to disrupt pyrimidine (B1678525) metabolism. A principal target of this class is Thymidylate Synthase (TS), an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. acs.orgnih.govresearchgate.net The inhibition of TS is typically indirect; for instance, the related compound 5-fluorouracil (B62378) (5-FU) is metabolized within the cell to various active forms, including fluorodeoxyuridine monophosphate (FdUMP). nih.gov FdUMP then forms a stable ternary complex with TS and a folate co-factor, effectively halting the enzyme's function and leading to a depletion of thymidylate, which is crucial for DNA replication and repair. acs.orgnih.govnih.gov This interruption of the normal functioning of TS is a key mechanism of cytotoxicity for fluoropyrimidine drugs. acs.orgresearchgate.net

Another critical enzyme targeted is Dihydropyrimidine Dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU. nih.govnih.govresearchgate.net Over 80% of an administered 5-FU dose is typically broken down by DPD in the liver and other tissues, which can limit its therapeutic efficacy. acs.orgnih.govresearchgate.net Therefore, inhibiting DPD can significantly increase the bioavailability and cytotoxic potential of fluoropyrimidine agents. acs.orgnih.govnih.gov The compound 5-ethynyluracil (eniluracil), an analogue of this compound, is a potent inhibitor of DPD. acs.orgnih.govnih.gov By blocking DPD, 5-ethynyluracil prevents the degradation of other therapeutic fluoropyrimidines, thereby enhancing their concentration and duration of action at the tumor site. acs.orgnih.gov

Mechanism-Based Enzyme Inactivation (e.g., DPD Inactivation by 5-Ethynyluracil)

The inactivation of Dihydropyrimidine Dehydrogenase (DPD) by 5-ethynyluracil (also known as eniluracil) is a classic example of mechanism-based enzyme inactivation. nsf.govnih.gov This process is highly specific, potent, and irreversible. acs.orgnih.govnih.gov The inactivation mechanism proceeds through a two-step process: an initial reversible binding of 5-ethynyluracil to the enzyme, followed by an irreversible, covalent modification that permanently deactivates it. acs.orgnih.gov

The inactivation is dependent on the presence of the enzyme's co-factor, NADPH. nsf.gov Upon forming a ternary complex with NADPH and 5-ethynyluracil, the enzyme undergoes a conformational change. nsf.gov This change brings a critical cysteine residue (Cys671) in the enzyme's active site into proximity with the ethynyl (B1212043) group of 5-ethynyluracil, promoting a thiol-yne reaction that results in an indelible, covalent crosslink. nsf.gov This covalent modification severs the electron transfer mechanism within the enzyme, rendering DPD inactive. nsf.gov This targeted, mechanism-based inactivation is highly efficient, with 5-ethynyluracil demonstrating a potency 500-fold higher than other tested 5-alkynyluracils. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Km (Reversible Binding) | 1.6 ± 0.2 µM | Concentration for half-maximal reversible binding to DPD. acs.orgnih.gov |

| kinact (Inactivation Rate) | ~0.2 s-1 | Rate constant for the covalent inactivation of DPD. nsf.gov |

| t1/2 (New DPD Synthesis) | 63 hours | The half-time for the synthesis of new DPD enzyme following inactivation. nih.govnih.gov |

Incorporation into Cellular Nucleic Acids (DNA and RNA)

A significant component of the cytotoxic mechanism of fluoropyrimidines involves their metabolic conversion into fraudulent nucleotides and subsequent incorporation into DNA and RNA. acs.orgnih.govnih.gov For example, 5-FU can be anabolized to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). FUTP is incorporated into RNA in place of uridine (B1682114) triphosphate, which can disrupt RNA processing and function, including the maturation of ribosomal RNA and the splicing of pre-messenger RNA. nih.govnih.gov

Similarly, FdUTP can be misincorporated into DNA in place of deoxythymidine triphosphate. acs.orgnih.gov The presence of this unnatural base in the DNA strand can compromise DNA integrity and function. The thymidine (B127349) analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is structurally related to this compound, is readily incorporated into replicating DNA. nih.govjenabioscience.com This incorporation is the basis for widely used assays to measure DNA synthesis. jenabioscience.com However, the incorporation of such modified nucleotides is not benign; it can lead to the formation of DNA lesions, including interstrand crosslinks, that trigger cellular damage responses. nih.govwikipedia.org

Induction of Cellular Stress Responses (e.g., Replication Stress)

The incorporation of ethynyl-pyrimidine analogues into DNA is a potent trigger for cellular stress, particularly replication stress. nih.govwikipedia.org Replication stress is a condition characterized by the slowing or stalling of DNA replication forks, which can lead to DNA damage and genomic instability. mdpi.com When a cell attempts to replicate DNA containing fraudulent bases like EdU, the replication machinery can stall, leading to the formation of DNA double-strand breaks. nih.govnih.gov

This DNA damage initiates a complex signaling cascade known as the DNA Damage Response (DDR). mdpi.comnih.gov Key proteins in this pathway are activated, serving as markers of cellular distress.

| Signaling Event | Protein Involved | Function/Significance |

|---|---|---|

| ATM Kinase Activation | ATM (Ataxia Telangiectasia Mutated) | A primary sensor of DNA double-strand breaks, activated by phosphorylation on Ser1981. nih.govnih.gov |

| Histone H2AX Phosphorylation | γH2AX | Phosphorylation of H2AX on Ser139 is a well-established marker for DNA double-strand breaks. nih.govwikipedia.orgnih.gov |

| p53 Activation | p53 | A critical tumor suppressor, phosphorylated on Ser15, that coordinates cellular responses like cell cycle arrest and apoptosis. nih.gov |

| Checkpoint Kinase Activation | Chk2 | Phosphorylated on Thr68 as part of the signaling cascade to halt cell cycle progression. nih.gov |

This orchestrated response is a cell's attempt to repair the damage, but if the stress is too severe or prolonged, it can lead to cell death. nih.govmdpi.com

Modulation of Cell Cycle Progression and Apoptosis Pathways

The DNA damage and replication stress induced by the incorporation of this compound analogues directly impact cell cycle progression and can ultimately trigger apoptosis (programmed cell death). nih.govwikipedia.org The DNA damage signaling network activates cell cycle checkpoints, which are regulatory mechanisms that can halt the progression of the cell cycle to allow time for DNA repair. wisc.edu The activation of proteins like ATM and Chk2 is central to this process, preventing cells from entering mitosis with damaged DNA. nih.gov Studies with EdU have shown that its incorporation into DNA perturbs the progression of cells through the cell cycle. nih.govnih.gov

If the DNA damage is irreparable, the cell is directed towards apoptosis. nih.govfrontiersin.org This is a tightly regulated process that eliminates damaged cells in a controlled manner. The signaling cascade initiated by DNA damage, often involving the p53 tumor suppressor protein, can activate the intrinsic pathway of apoptosis. nih.govnih.gov This pathway culminates in the activation of "executioner" caspases, such as caspase-3, which cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govfrontiersin.org The incorporation of EdU has been shown to lead to the activation of caspase-3 and subsequent apoptosis, demonstrating a direct link between the presence of the modified nucleotide in DNA and the induction of programmed cell death. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Fluorine Substitution Position on Biological Efficacy

Research on various classes of pyrimidine (B1678525) derivatives has consistently shown that the regioisomeric position of fluorine dictates whether the substitution will be beneficial or detrimental to the compound's activity. For instance, in the development of pyrrolo[2,3-d]pyrimidine antifolates, it was observed that fluorine substitution significantly influenced the compound's inhibitory activity. nih.gov The precise placement of the fluorine atom could lead to either an improvement or a loss of activity, highlighting the sensitivity of the biological target to the electronic and steric properties imparted by the fluorine substituent. This underscores the importance of empirical testing of different positional isomers during the lead optimization process.

The effects of fluorine substitution are multifaceted. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for interactions with biological targets. nih.gov Moreover, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov In the case of the well-known anticancer drug 5-fluorouracil (B62378) (5-FU), the fluorine atom at the C-5 position is critical for its mechanism of action, which involves the inhibition of thymidylate synthase. nih.govresearchgate.netresearchgate.net This specific positioning allows the fluorinated pyrimidine to act as a potent antimetabolite.

| Compound Class | Fluorine Position | Impact on Biological Efficacy | Reference |

| Pyrrolo[2,3-d]pyrimidines | Varied | Positional changes led to significant improvement or loss of activity. | nih.gov |

| Uracil (B121893) Analogs (e.g., 5-FU) | C-5 | Essential for the inhibition of thymidylate synthase and anticancer activity. | nih.govresearchgate.net |

Influence of Ethynyl (B1212043) Moiety Modifications on Activity Profiles

The ethynyl group at the 2-position of the pyrimidine ring is a key structural feature that often plays a significant role in the compound's interaction with its biological target. Modifications to this moiety can lead to substantial changes in the activity profile. The rigid, linear nature of the ethynyl group can provide a specific directional interaction within a binding pocket.

In studies of related heterocyclic compounds, the replacement of an ethynyl group with other substituents has been shown to have a profound impact on biological activity. For example, in a series of pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, substituting the ethynyl group at a key position resulted in a significant loss of activity. frontiersin.org This suggests that the ethynyl moiety may be involved in a critical binding interaction, such as a pi-stacking interaction or the formation of a hydrogen bond with a specific residue in the target protein.

Conversely, in some instances, modification of the ethynyl group can be beneficial. For example, converting the terminal alkyne to a more complex structure or replacing it with a different functional group altogether could lead to new interactions with the target, potentially increasing potency or altering the selectivity profile. The exploration of various substituents at this position is a common strategy in lead optimization to probe the steric and electronic requirements of the binding site.

| Original Moiety | Modification | Effect on Activity | Compound Class Context | Reference |

| Ethynyl | Replacement with CF3 | Significant loss of activity | Pyrrolopyrimidine EGFR inhibitors | frontiersin.org |

| Ethynyl | Replacement with other small groups | Varied, often leading to reduced or altered activity | General heterocyclic inhibitors |

Effects of Additional Substituents on the Pyrimidine Ring

The introduction of additional substituents onto the pyrimidine ring is a powerful method for fine-tuning the pharmacological properties of a lead compound. The nature, size, and position of these substituents can influence a wide range of factors, including binding affinity, selectivity, solubility, and metabolic stability.

For instance, the addition of a methyl group at the 5-position of the pyrimidine ring has been shown in some cases to diminish fungicidal activity in a series of substituted pyrimidines. researchgate.net In contrast, the introduction of a phenoxy substructure at the 4-position of the pyrimidine ring was found to confer good fungicidal activity. researchgate.net These findings highlight that even small changes to the substitution pattern can have significant consequences for the biological activity of the compound.

In the context of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to pyrimidines, a wide array of biological activities have been observed depending on the substitution pattern. These include anticancer, antimicrobial, and anti-inflammatory effects. nih.gov The SAR of these compounds is often complex, with the optimal substituent at one position being dependent on the nature of the substituents at other positions. This interplay between different parts of the molecule underscores the importance of a systematic and combinatorial approach to SAR studies.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Compound Series | Reference |

| 5-position | Methyl | Diminished fungicidal activity | Substituted pyrimidines | researchgate.net |

| 4-position | Phenoxy | Good fungicidal activity | Substituted pyrimidines | researchgate.net |

| 2, 4, 6-positions | Various | Significant antibacterial activity | Trisubstituted pyrimidines | wjarr.com |

Stereochemical Considerations in Compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral centers in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological properties, as they may interact differently with the chiral environment of biological targets such as enzymes and receptors.

In the development of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors, the stereochemistry of the N-substituted amines at the C4-position was found to be crucial for activity. acs.org The (S)-isomers were consistently more potent than their corresponding (R)-isomers, with potency differences ranging from two- to 39-fold. acs.org This demonstrates that the specific spatial orientation of the substituent is critical for optimal binding to the target enzyme.

Similarly, in a study of pyrimidine-triazole compounds, two compounds with the same chemical formula but different stereochemistry displayed drastically different anticancer properties. nih.gov One enantiomer was more active against the MDA-MB453 breast cancer cell line, while the other was more effective against the MCF-7 cell line. nih.gov These findings underscore the importance of synthesizing and testing individual enantiomers to fully understand the SAR of a chiral compound.

| Compound Class | Chiral Center | Stereoisomer Preference | Biological Target/Activity | Reference |

| Pyrrolo[2,3-d]pyrimidines | C4-position substituent | (S)-isomer more potent | LRRK2 inhibition | acs.org |

| Pyrimidine-triazoles | Not specified | Different enantiomers active against different cancer cell lines | Anticancer | nih.gov |

| Purines and Purine Bioisosteres | Hydroxyethyl group | Stereochemistry influenced cytostatic activity | Antiproliferative | mdpi.com |

Identification of Pharmacophores for Target Binding

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the pharmacophore of a series of active compounds is a crucial step in rational drug design, as it provides a model for the design of new, more potent, and selective ligands.

For pyrimidine-based compounds, the pyrimidine ring itself often serves as a core scaffold that can be decorated with various functional groups to achieve specific biological activities. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is a common interaction in protein-ligand binding. The substituents on the pyrimidine ring then provide additional points of interaction, such as hydrogen bond donors or acceptors, hydrophobic interactions, or electrostatic interactions.

In the context of designing dual inhibitors of B-Raf and VEGFR-2, a pharmacophoric model would include features that are recognized by both kinases. This might involve a hinge-binding motif, which is common for kinase inhibitors, as well as specific hydrophobic pockets and regions where hydrogen bonding is favorable. researchgate.net The 2-ethynyl-5-fluoropyrimidine scaffold can be seen as a starting point for the development of such inhibitors, with the ethynyl group potentially probing a deep hydrophobic pocket and the fluorine atom modulating the electronic properties of the pyrimidine ring for optimal hinge binding.

Preclinical Evaluation and Drug Development Potential

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy proceeds to in vivo studies using animal models, which are essential for understanding how the drug behaves in a whole, living system. theranib.comnih.gov Mouse models are the most commonly used, particularly those with compromised immune systems that can accept the transplantation of human cancer cells.

Cell Line-Derived Xenografts (CDX): These models involve injecting human cancer cell lines into immunodeficient mice to form tumors. They are widely used to assess a compound's ability to suppress tumor growth. nih.gov

Patient-Derived Xenografts (PDX): In this approach, tumor tissue from a human patient is directly implanted into mice. PDX models are considered more clinically relevant as they better preserve the heterogeneity and genetic characteristics of the original tumor. nih.gov

In these models, researchers measure the compound's effect on tumor volume over time and its ability to inhibit metastasis, the spread of cancer to other parts of the body. theranib.com These studies are critical for determining a compound's potential therapeutic window—the range in which it is effective without causing unacceptable toxicity. nih.gov

Hypothetical In Vivo Efficacy Data in a PDX Mouse Model: The table below shows illustrative results of a 28-day study evaluating the effect of a hypothetical compound on the growth of a patient-derived pancreatic tumor in mice.

| Treatment Group | Average Tumor Volume Change (%) | Metastasis Incidence |

|---|---|---|

| Vehicle (Control) | + 250% | 5/10 mice |

| Standard Chemotherapy | + 50% | 2/10 mice |

| Hypothetical 2-Ethynyl-5-fluoropyrimidine | - 30% (Tumor Regression) | 1/10 mice |

Translational Research Pathways and Clinical Relevance

Translational research is the process of "translating" findings from basic science into medical practice and meaningful health outcomes. In drug development, this involves using the data gathered from preclinical in vitro and in vivo studies to inform the design of human clinical trials.

The successful translation of a compound from the laboratory to the clinic depends on several factors:

Predictive Models: The use of advanced preclinical models, such as patient-derived organoids and xenografts, that can accurately predict how a human tumor will respond to a drug is crucial. ijbs.com

Biomarker Identification: Identifying biomarkers—biological molecules that indicate a particular disease state or response to treatment—can help select the patient populations most likely to benefit from a new drug. nih.gov

Clinical Trial Design: Preclinical data on a compound's efficacy and toxicity are essential for designing safe and effective clinical trials in humans.

The ultimate goal of translational research in oncology is to develop new therapies that improve patient outcomes and address the challenges of drug resistance and tumor heterogeneity. ijbs.comnih.gov

Assessment of Compound Selectivity and Off-Target Effects

An ideal anticancer drug would selectively target cancer cells while sparing healthy cells. Therefore, assessing a compound's selectivity is a critical part of its preclinical evaluation. Off-target effects, where a drug interacts with unintended molecular targets, can lead to toxicity and adverse side effects in patients. nih.govnih.gov

To evaluate selectivity, a compound is typically screened against a large panel of kinases and other enzymes. This helps to identify any unintended interactions. For example, a compound designed to inhibit a specific kinase driving cancer growth should ideally show high potency against that target and minimal activity against other kinases, particularly those known to cause toxicities when inhibited. nih.gov Understanding a compound's polypharmacology—its ability to bind to multiple targets—is essential for predicting its safety profile and for potentially identifying new therapeutic applications. nih.gov

Future Research Directions and Therapeutic Implications

Design and Synthesis of Next-Generation 2-Ethynyl-5-fluoropyrimidine Analogs

The rational design and synthesis of new analogs based on the this compound scaffold is a critical avenue of research. The goal is to create next-generation compounds with improved pharmacological properties, such as enhanced potency, greater tumor selectivity, and better metabolic stability. The pyrimidine (B1678525) nucleus is a versatile scaffold that allows for a wide range of chemical modifications. nih.govnih.gov

Strategies for developing new analogs often involve:

Structural Modification: Introducing different functional groups to the pyrimidine ring can significantly alter the molecule's interaction with its biological targets. ekb.eg Inspired by drugs like capecitabine (B1668275), which was designed as an oral prodrug of 5-FU, future analogs could be engineered for oral bioavailability and tumor-specific activation. researchgate.net

Hybrid Molecules: Creating hybrid compounds that combine the this compound core with other pharmacophores is a promising approach. This strategy aims to develop multi-target agents that can interfere with multiple cancer-related pathways simultaneously, potentially leading to synergistic anticancer effects. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of derivatives help in understanding the relationship between the chemical structure and anticancer activity. This knowledge guides the design of more potent and selective compounds. nih.gov For instance, research on various pyrimidine derivatives has shown that specific substitutions can lead to potent inhibition of key cancer-related enzymes like EGFR and VEGFR-2. mdpi.com

| Synthetic Strategy | Objective | Example Approach | Potential Outcome for Analogs |

|---|---|---|---|

| Prodrug Design | Enhance oral bioavailability and tumor selectivity. | Attach a carbamate (B1207046) side chain, similar to capecitabine, that is cleaved by tumor-specific enzymes. researchgate.net | Reduced systemic toxicity and higher drug concentration at the tumor site. |

| Molecular Hybridization | Create multi-target agents to overcome resistance. | Combine the pyrimidine scaffold with other anticancer pharmacophores like hydrazone or dihydronaphthalene moieties. nih.gov | Synergistic antitumor effects and activity against drug-resistant cell lines. |

| Target-Oriented Synthesis | Develop potent and selective inhibitors of specific kinases. | Design derivatives to fit the active site of targets like EGFR, HER-2, or VEGFR-2. ekb.egmdpi.com | Targeted therapy with higher efficacy and a more defined mechanism of action. |

Exploration of Combination Therapies and Synergistic Effects

Combination chemotherapy is a standard practice in oncology, aimed at increasing therapeutic efficacy, overcoming drug resistance, and reducing toxicity by using lower doses of individual agents. mdpi.com Given the established success of combining 5-FU with other drugs, a key research direction for this compound analogs is the exploration of synergistic combinations.

The rationale for combination therapy includes:

Synergistic Cytotoxicity: Combining agents that act on different cellular pathways can lead to a greater-than-additive cancer-killing effect. For example, combining 5-FU with natural compounds like diosmetin (B1670712) or allicin (B1665233) has been shown to produce synergistic effects and enhance apoptosis in colorectal and lung cancer cells. mdpi.commdpi.com

Overcoming Resistance: Cancer cells can develop resistance to a single agent. A combination approach can target both the primary mechanism of action and potential resistance pathways. Combining 5-FU with 5-chloro-2,4-dihydroxypyridine (CDHP) has demonstrated a synergistic antitumor effect on 5-FU-resistant gastric cancer cells. nih.gov

Modulation of Drug Metabolism: Some agents can modulate the metabolism of fluoropyrimidines to enhance their activity. CDHP, for instance, is an inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme that breaks down 5-FU. nih.gov

| Combination Agent | Cancer Type Studied | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Diosmetin | Colorectal Cancer (HCT-116 cells) | Synergistic effect, enhanced apoptosis. mdpi.com | Increased efficacy allowing for a lower, less toxic dose of 5-FU. mdpi.com |

| Allicin | Lung and Colorectal Carcinoma | Synergistic antitumor effect; inhibition of cell migration and proliferation. mdpi.com | Induction of different cell death mechanisms (apoptosis in lung cancer). mdpi.com |

| Parthenolide | Colorectal Cancer (SW620 cells) | Synergistic induction of apoptosis. bohrium.com | Activation of the mitochondrial apoptosis pathway. bohrium.com |

| 5-Chloro-2,4-dihydroxypyridine (CDHP) | 5-FU-Resistant Gastric Cancer | Synergistic antitumor effect. nih.gov | Inhibition of thymidylate synthase (TS) mRNA expression, independent of DPD inhibition. nih.gov |

| Curcumin | Triple-Negative Breast Cancer | Chemosensitization to 5-FU, synergistic antitumor potential. frontiersin.org | Targeting and inhibition of thymidylate synthase (TS). frontiersin.org |

Identification and Validation of Novel Molecular Targets

While thymidylate synthase (TS) is the well-established primary target for fluoropyrimidines, future research must also focus on identifying and validating novel molecular targets for this compound and its analogs. nih.govresearchgate.net A deeper understanding of the full mechanistic profile can uncover new therapeutic opportunities and strategies to overcome resistance.

Recent research on fluoropyrimidines has implicated other enzymes and pathways in their anticancer activity. researchgate.net These potential novel targets include:

DNA Topoisomerase 1 (Top1): Misincorporation of 5-FU metabolites into DNA can lead to the poisoning of Top1, an enzyme critical for DNA replication and repair. researchgate.net

RNA-Modifying Enzymes: The incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and inhibit the function of enzymes such as tRNA methyltransferases and pseudouridylate synthases. researchgate.net

Protein Kinases: The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry and serves as the backbone for many protein kinase inhibitors. nih.govekb.eg Novel analogs of this compound could be designed to dually inhibit TS and other critical signaling kinases involved in cell proliferation and survival.

The process of target identification and validation is a crucial step in drug development. It involves confirming that modulating the target has a therapeutic effect and a favorable toxicity profile. This process helps to reduce the high attrition rates in drug discovery and accelerates the development of effective therapies.

Development of Advanced Drug Delivery Systems

A significant limitation of many chemotherapeutic agents, including 5-FU, is their short biological half-life, low bioavailability, and non-specific distribution, which leads to systemic toxicity. nih.govaminer.org Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these challenges. The development of such systems for this compound analogs could revolutionize their therapeutic application.

Various nanocarriers have been extensively investigated for the delivery of fluoropyrimidines: nih.govbrieflands.com

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate drugs, providing sustained release and improved stability. nih.gov

Lipid-Based Nanocarriers: Systems such as liposomes and solid lipid nanoparticles (SLNs) can improve the delivery of both hydrophilic and hydrophobic drugs, enhance cellular uptake, and target tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Hydrogels: Polymer-based hydrogels can be designed for controlled, localized drug delivery, for instance, as a subcutaneous implant. nih.gov

pH-Responsive Systems: Smart nanocarriers can be engineered to release their drug payload in response to the acidic microenvironment of tumors, thereby increasing specificity and reducing damage to healthy tissues. nih.gov

| Delivery System | Material Example | Key Advantage | Reference |

|---|---|---|---|

| Polymeric Nanoparticles | PLGA, Poly(ε-caprolactone) | Provides sustained drug release and high loading capacity. | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Glycerides, Waxes | Enhances efficacy for local administration and improves stability. | nih.gov |

| Hydrogels | Chitosan, Poly(hydroxyethylmethacrylate) | Allows for controlled, swelling-dependent drug release; suitable for implants. | nih.gov |

| pH-Responsive Nanocarriers | Polymers with pH-sensitive chains (e.g., PDEA) | Triggers drug release specifically in the acidic tumor microenvironment. | nih.gov |

Role in Personalized Medicine and Biomarker-Driven Therapies

Personalized medicine, which tailors treatment to the individual characteristics of a patient, is the future of oncology. For fluoropyrimidine-based therapies, pharmacogenetics has already made a significant impact. The application of these principles will be essential for the clinical development of this compound analogs.

The most critical biomarker for fluoropyrimidine therapy is the enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. clinpgx.orgnih.gov

DPD Deficiency: DPD is the rate-limiting enzyme in the catabolism of 5-FU. nih.gov Patients with partial or complete DPD deficiency are at a high risk of severe, life-threatening toxicity when treated with standard doses because they cannot effectively clear the drug. ashp.orgeuropa.eu This toxicity can include neutropenia, severe diarrhea, and neurotoxicity. europa.eu

DPYD Genotyping: Testing for specific variants in the DPYD gene can identify patients with DPD deficiency before treatment begins. clinpgx.orgnih.gov Regulatory bodies like the European Medicines Agency (EMA) recommend DPYD testing prior to initiating therapy with fluorouracils. europa.eu For patients with identified deficiencies, a reduced starting dose is recommended to mitigate the risk of severe side effects. europa.euuniversiteitleiden.nl This genotype-guided dosing strategy has been shown to significantly improve patient safety without compromising treatment efficacy. universiteitleiden.nl

Beyond toxicity, other biomarkers are being investigated to predict treatment efficacy. mdpi.com These include the expression levels of thymidylate synthase (TS) in the tumor and genes involved in DNA repair pathways. researchgate.net Integrating biomarker strategies into the development of this compound analogs will be paramount to creating safer and more effective personalized cancer treatments.

| Biomarker | Purpose | Clinical Application | Reference |

|---|---|---|---|

| DPYD Gene Variants | Predict severe toxicity risk (DPD deficiency). | Recommended pre-treatment screening to guide dose adjustments. | europa.eunih.gov |

| Thymidylate Synthase (TS) Expression | Predict treatment efficacy/resistance. | Investigational; higher TS levels may correlate with resistance. | nih.govresearchgate.net |

| Uracil (B121893) Levels (Phenotyping) | Assess DPD enzyme activity. | An alternative or complement to genotyping for identifying DPD deficiency. | nih.goveuropa.eu |

| KRAS/NRAS Mutations | Predict efficacy of combination therapies (e.g., with EGFR inhibitors). | Used to guide treatment decisions in colorectal cancer. | mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 2-Ethynyl-5-fluoropyrimidine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves introducing the ethynyl group via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between 5-fluoropyrimidine halides (e.g., 2-iodo-5-fluoropyrimidine) and terminal alkynes . Fluorination can be achieved using agents like KF or Selectfluor under inert conditions. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI with triethylamine as a base.

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Temperature : 60–80°C for 12–24 hours.

Yield improvements (≥70%) require rigorous exclusion of moisture and oxygen. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Multi-modal characterization is critical:

- ¹H/¹³C NMR : Ethynyl protons resonate at δ 2.5–3.0 ppm (¹H), with carbon signals at δ 70–90 ppm (sp-hybridized carbons). Fluorine incorporation is confirmed via ¹⁹F NMR (δ -110 to -120 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical m/z (e.g., 151.04 g/mol for C₆H₃FN₂).

- X-ray crystallography : Resolves bond angles and confirms regiochemistry (e.g., ethynyl vs. fluoro positioning) .

Advanced Research Questions

Q. What strategies resolve contradictory data on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Discrepancies in SNAr outcomes (e.g., competing ethynyl vs. fluoro substitution) arise from solvent polarity and nucleophile strength. For example:

- Polar solvents (DMSO) : Favor fluoro substitution due to enhanced leaving-group activation.

- Bulky nucleophiles (e.g., Grignard reagents) : Prefer ethynyl group displacement.

Controlled experiments with deuterated solvents and kinetic studies (monitored via LC-MS) can clarify mechanistic pathways . Computational modeling (DFT) further predicts site-specific reactivity .

Q. How does the ethynyl group influence the biological activity of this compound compared to its non-alkynylated analogs?

- Methodological Answer : The ethynyl group enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) and enables click chemistry for bioconjugation. Comparative studies show:

- Anticancer activity : IC₅₀ values decrease by 3–5-fold in alkynylated derivatives (e.g., vs. 5-fluoropyrimidine alone) due to improved target binding .

- Click chemistry utility : Ethynyl groups facilitate Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for probe synthesis .

Use radiolabeled (³H/¹⁴C) analogs to track biodistribution and metabolite profiling .

Q. What experimental designs mitigate decomposition of this compound under ambient storage conditions?

- Methodological Answer : Stability studies reveal sensitivity to light, humidity, and temperature. Mitigation strategies include:

- Storage : -20°C under argon in amber vials.

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation.

- Lyophilization : For long-term storage, lyophilize in sucrose matrix (pH 7.4 buffer) .

Monitor degradation via HPLC-UV at 254 nm, comparing fresh vs. aged samples .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cell lines?

- Methodological Answer : Variations arise from cell-specific uptake (e.g., SLC29A1 transporter expression) and metabolic activation (e.g., phosphorylation by thymidine kinase). Resolve via:

- Dose-response profiling : Use isogenic cell lines (wild-type vs. transporter-knockout).

- Metabolomics : LC-MS/MS quantifies intracellular phosphorylated metabolites.

- Synergistic assays : Test combinations with antimetabolites (e.g., 5-FU) to identify potentiation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.